molecular formula C63H112O42 B13855054

"6A,6B,6C,6D,6E,6F,6G-Heptakis-O-(2-hydroxypropyl)-beta-cyclodextrin"

Cat. No.: B13855054
M. Wt: 1541.5 g/mol
InChI Key: ODLHGICHYURWBS-SEIXNTIWSA-N
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Description

6A,6B,6C,6D,6E,6F,6G-Heptakis-O-(2-hydroxypropyl)-beta-cyclodextrin: is a derivative of beta-cyclodextrin, which is a cyclic oligosaccharide composed of seven glucose units linked by alpha-1,4-glycosidic bonds. This compound is modified by the addition of 2-hydroxypropyl groups to the hydroxyl groups on the glucose units, enhancing its solubility and functional properties. It is widely used in various fields due to its ability to form inclusion complexes with a variety of guest molecules, improving their stability, solubility, and bioavailability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6A,6B,6C,6D,6E,6F,6G-Heptakis-O-(2-hydroxypropyl)-beta-cyclodextrin typically involves the reaction of beta-cyclodextrin with propylene oxide under alkaline conditions. The reaction is carried out in an aqueous medium, and the degree of substitution can be controlled by adjusting the molar ratio of propylene oxide to beta-cyclodextrin and the reaction time. The reaction conditions are generally mild, with temperatures ranging from 40°C to 60°C and reaction times varying from several hours to a few days.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where beta-cyclodextrin is reacted with propylene oxide in the presence of a base, such as sodium hydroxide. The reaction mixture is then neutralized, and the product is purified through processes such as precipitation, filtration, and drying. The final product is obtained as a white, water-soluble powder.

Chemical Reactions Analysis

Types of Reactions: 6A,6B,6C,6D,6E,6F,6G-Heptakis-O-(2-hydroxypropyl)-beta-cyclodextrin can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Chemistry: In chemistry, 6A,6B,6C,6D,6E,6F,6G-Heptakis-O-(2-hydroxypropyl)-beta-cyclodextrin is used as a host molecule to form inclusion complexes with various guest molecules. This property is exploited in the development of new materials, catalysts, and sensors .

Biology: In biological research, this compound is used to enhance the solubility and stability of hydrophobic drugs, making it a valuable tool in drug delivery systems. It can also be used to study the interactions between biomolecules and to stabilize proteins and enzymes .

Medicine: In medicine, 6A,6B,6C,6D,6E,6F,6G-Heptakis-O-(2-hydroxypropyl)-beta-cyclodextrin is used to improve the bioavailability of poorly soluble drugs. It is also used in formulations to reduce the side effects of certain drugs by encapsulating them and controlling their release .

Industry: In industrial applications, this compound is used in the formulation of cosmetics, food products, and agricultural chemicals. Its ability to form inclusion complexes helps in stabilizing volatile or sensitive ingredients and enhancing their performance .

Mechanism of Action

The primary mechanism by which 6A,6B,6C,6D,6E,6F,6G-Heptakis-O-(2-hydroxypropyl)-beta-cyclodextrin exerts its effects is through the formation of inclusion complexes. The hydrophobic cavity of the cyclodextrin molecule can encapsulate hydrophobic guest molecules, while the hydrophilic exterior interacts with the aqueous environment. This encapsulation enhances the solubility, stability, and bioavailability of the guest molecules .

Molecular Targets and Pathways: The molecular targets and pathways involved depend on the specific guest molecules being encapsulated. For example, in drug delivery, the cyclodextrin can target specific tissues or cells by encapsulating drugs that interact with particular receptors or enzymes. The release of the drug from the inclusion complex can be controlled by environmental factors such as pH, temperature, or the presence of specific ions .

Comparison with Similar Compounds

Uniqueness: 6A,6B,6C,6D,6E,6F,6G-Heptakis-O-(2-hydroxypropyl)-beta-cyclodextrin is unique due to its high degree of substitution with 2-hydroxypropyl groups, which significantly enhances its solubility and functional properties. This makes it particularly useful in applications where high solubility and stability are required .

Properties

Molecular Formula

C63H112O42

Molecular Weight

1541.5 g/mol

IUPAC Name

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,39R,40S,41R,42S,43R,44R,45R,46S,47R,49R)-5,10,15,20,25,30,35-heptakis(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol

InChI

InChI=1S/C63H112O42/c1-22(64)8-85-15-29-50-36(71)43(78)57(92-29)100-51-30(16-86-9-23(2)65)94-59(45(80)38(51)73)102-53-32(18-88-11-25(4)67)96-61(47(82)40(53)75)104-55-34(20-90-13-27(6)69)98-63(49(84)42(55)77)105-56-35(21-91-14-28(7)70)97-62(48(83)41(56)76)103-54-33(19-89-12-26(5)68)95-60(46(81)39(54)74)101-52-31(17-87-10-24(3)66)93-58(99-50)44(79)37(52)72/h22-84H,8-21H2,1-7H3/t22?,23?,24?,25?,26?,27?,28?,29-,30-,31-,32-,33-,34-,35-,36-,37+,38+,39+,40?,41?,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-/m1/s1

InChI Key

ODLHGICHYURWBS-SEIXNTIWSA-N

Isomeric SMILES

CC(COC[C@@H]1[C@@H]2[C@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H](C5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H](C7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@@H]8O)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)O)O)O

Canonical SMILES

CC(COCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)O)O)O

Origin of Product

United States

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